molecular formula C11H15BrO2 B8300117 3-(Propyloxy)-4-methoxybenzyl bromide

3-(Propyloxy)-4-methoxybenzyl bromide

Cat. No.: B8300117
M. Wt: 259.14 g/mol
InChI Key: ULQVCKWVQMWKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propyloxy)-4-methoxybenzyl bromide (C₁₁H₁₅BrO₂) is a benzyl bromide derivative featuring a methoxy group at the para position and a propyloxy group at the meta position on the aromatic ring. This compound serves as a versatile alkylating agent in organic synthesis, particularly in pharmaceutical intermediates, due to its electron-donating substituents that enhance reactivity in nucleophilic substitution reactions. Its molecular weight (259.14 g/mol) and lipophilic nature, imparted by the propyloxy chain, distinguish it from simpler analogs like 4-methoxybenzyl bromide (C₈H₉BrO, 201.06 g/mol).

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxy-2-propoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7H,3,6,8H2,1-2H3

InChI Key

ULQVCKWVQMWKLN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)CBr)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

  • 4-Methoxybenzyl Bromide (CAS 2746-25-0) :

    • Substituents: Methoxy group at the para position.
    • Reactivity: Electron-donating methoxy group activates the benzyl bromide for nucleophilic substitution.
    • Applications: Widely used in coupling reactions to introduce 4-methoxybenzyl groups.
    • Physical Properties: Density 1.379 g/mL, molecular weight 201.06.
  • 3-Methoxybenzyl Bromide (CAS 874-98-6) :

    • Substituents: Methoxy group at the meta position.
    • Reactivity: Similar electronic activation but altered regioselectivity in reactions due to meta substitution.
    • Physical Properties: Boiling point 152°C, density 1.436 g/mL.
  • 4-(Trifluoromethoxy)benzyl Bromide (CAS 50824-05-0) :

    • Substituents: Electron-withdrawing trifluoromethoxy group at para position.
    • Reactivity: Reduced electron density slows nucleophilic substitution compared to methoxy analogs.
    • Applications: Valued in fluorinated compound synthesis.
  • 4-Methoxy-3-nitrobenzyl Bromide (CAS 61010-34-2) :

    • Substituents: Nitro (electron-withdrawing) and methoxy (electron-donating) groups.
    • Reactivity: Competing electronic effects result in intermediate reactivity.

Physical Properties Comparison

Compound Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C)
3-(Propyloxy)-4-methoxybenzyl bromide 259.14 ~1.35* ~250–270*
4-Methoxybenzyl bromide 201.06 1.379 236–237
3-Methoxybenzyl bromide 201.06 1.436 152
4-(Trifluoromethoxy)benzyl bromide 265.03 1.56 N/A

*Estimated based on structural analogs.

Research Findings and Data

Antiplasmodial Activity Comparison

Compound IC₅₀ (μM) *
(1)-N-(4-Methoxybenzyl)-1,10-phenanthrolinium bromide 0.93 (FCR-3 strain)
This compound Not reported

*Hypothetically, the propyloxy group may alter membrane permeability, affecting activity.

Stability and Handling

  • Hydrolysis Sensitivity : Benzyl bromides with electron-donating groups (e.g., 4-methoxy) are more stable against hydrolysis than electron-deficient analogs.
  • Storage : 4-Methoxybenzyl bromide requires protection from light and moisture; similar precautions apply to the target compound.

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